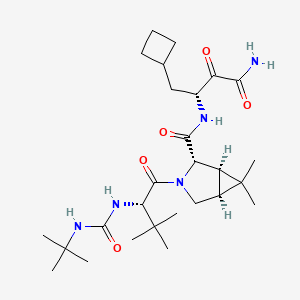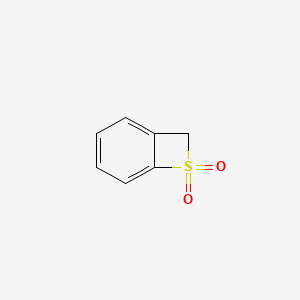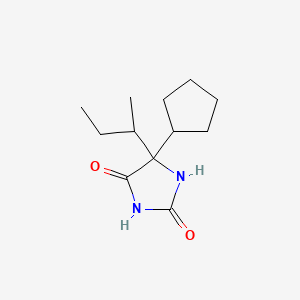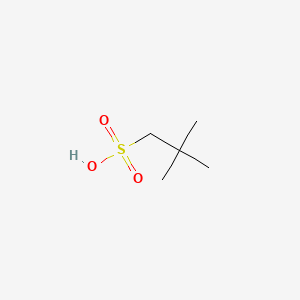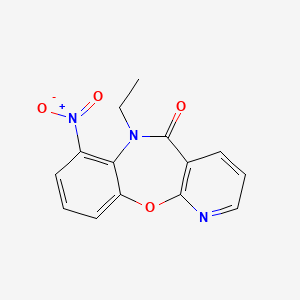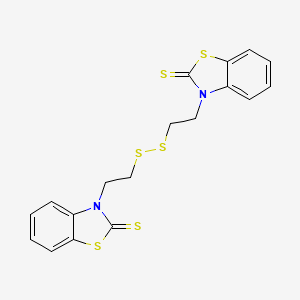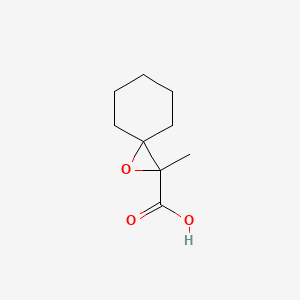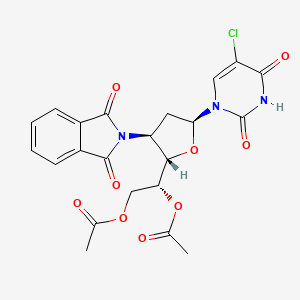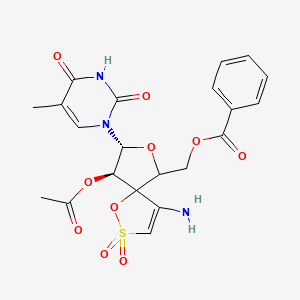
2'-O-Acetyl-5'-O-benzoyl-beta-D-ribofuranosyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’Ac-5’PhCO-SpiroT is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound features a spirocyclic structure, which is characterized by two rings sharing a single atom. The presence of acetyl (Ac) and phenylcarbonyl (PhCO) groups further enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’Ac-5’PhCO-SpiroT typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of a suitable diol with a ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to acetylation and phenylcarbonylation reactions to introduce the Ac and PhCO groups, respectively. The reaction conditions often include the use of strong acids like trifluoromethanesulfonic acid (TfOH) and bases such as triethylamine or pyridine to facilitate the acylation reactions .
Industrial Production Methods
Industrial production of 2’Ac-5’PhCO-SpiroT may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography to ensure high purity and quality.
化学反応の分析
Types of Reactions
2’Ac-5’PhCO-SpiroT undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or phenylcarbonyl groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new acetyl or phenylcarbonyl derivatives.
科学的研究の応用
2’Ac-5’PhCO-SpiroT has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties
作用機序
The mechanism of action of 2’Ac-5’PhCO-SpiroT involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes, while its anticancer properties could be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
Similar compounds to 2’Ac-5’PhCO-SpiroT include other spirocyclic molecules with acetyl and phenylcarbonyl groups, such as:
- 2’Ac-5’PhCO-SpiroU
- 2’Ac-5’PhCO-SpiroV
- 2’Ac-5’PhCO-SpiroW
Uniqueness
What sets 2’Ac-5’PhCO-SpiroT apart from these similar compounds is its specific structural configuration and the presence of unique functional groups that confer distinct reactivity and biological activity. The combination of the spirocyclic core with acetyl and phenylcarbonyl groups enhances its versatility and potential for various applications .
特性
分子式 |
C21H21N3O10S |
|---|---|
分子量 |
507.5 g/mol |
IUPAC名 |
[(8R,9R)-9-acetyloxy-4-amino-8-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-6-yl]methyl benzoate |
InChI |
InChI=1S/C21H21N3O10S/c1-11-8-24(20(28)23-17(11)26)18-16(32-12(2)25)21(14(22)10-35(29,30)34-21)15(33-18)9-31-19(27)13-6-4-3-5-7-13/h3-8,10,15-16,18H,9,22H2,1-2H3,(H,23,26,28)/t15?,16-,18+,21?/m0/s1 |
InChIキー |
UXCYJHAMTCUJIT-WJWCEJSTSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C3(C(O2)COC(=O)C4=CC=CC=C4)C(=CS(=O)(=O)O3)N)OC(=O)C |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C3(C(O2)COC(=O)C4=CC=CC=C4)C(=CS(=O)(=O)O3)N)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


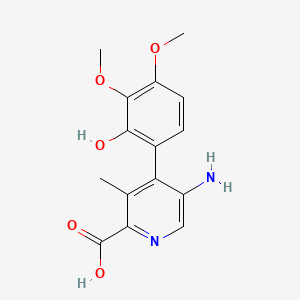

![Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B12788162.png)
![7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12788167.png)
